2-Bromo-N-decyl-acetamide

Catalog No.
S601869
CAS No.
5345-68-6
M.F
C12H24BrNO
M. Wt
278.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-decyl-acetamide

CAS Number

5345-68-6

Product Name

2-Bromo-N-decyl-acetamide

IUPAC Name

2-bromo-N-decylacetamide

Molecular Formula

C12H24BrNO

Molecular Weight

278.23 g/mol

InChI

InChI=1S/C12H24BrNO/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11H2,1H3,(H,14,15)

InChI Key

RZTGBAJAVREPOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNC(=O)CBr

Synonyms

N-bromoacetyl-n-decylamine

Canonical SMILES

CCCCCCCCCCNC(=O)CBr

2-Bromo-N-decyl-acetamide is an organic compound with the molecular formula C12H24BrNOC_{12}H_{24}BrNO. It is classified as a member of the amide family, characterized by the presence of a bromine atom attached to the second carbon of the decyl chain. This compound is notable for its unique structure, which combines both aliphatic and aromatic characteristics, making it a subject of interest in various chemical and biological studies. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions.

  • Chemical Databases

    2-Bromo-N-decylacetamide is listed in several chemical databases, including PubChem National Institutes of Health: and the National Center for Advancing Translational Sciences (NCATS) National Institutes of Health: . These entries provide basic information about the compound's structure, properties, and identifiers but do not mention specific research applications.

  • Potential Research Areas

    The structure of 2-Bromo-N-decylacetamide suggests potential research avenues. The presence of a bromide group and an amide bond hints at possible applications in medicinal chemistry or materials science. However, without further research, it is impossible to confirm these possibilities.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. This reaction is fundamental in organic synthesis, allowing for the modification of the compound's structure .
  • Hydrolysis: Under acidic or basic conditions, 2-bromo-N-decyl-acetamide can undergo hydrolysis to produce decylamine and acetic acid. This reaction highlights its potential utility in synthetic pathways involving amines .
  • Formation of Derivatives: The acetamide functional group can react with various agents to form derivatives such as substituted acetamides or other functionalized compounds, expanding its utility in synthetic organic chemistry .

The synthesis of 2-bromo-N-decyl-acetamide can be achieved through several methods:

  • Bromination of Decyl Acetamide: This method involves the direct bromination of decyl acetamide using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent and may proceed through radical mechanisms.
  • N-Alkylation Reactions: Starting from N-decylacetamide, the introduction of a bromine atom can be achieved through alkylation reactions using appropriate reagents, facilitating the formation of the desired bromo compound .
  • Substitution Reactions: Utilizing nucleophilic substitution strategies where decylamine reacts with acetyl chloride followed by bromination can also yield 2-bromo-N-decyl-acetamide.

2-Bromo-N-decyl-acetamide has several potential applications:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry where modifications can lead to biologically active molecules.
  • Biological Research: Due to its potential biological activity, it may be explored for use in drug development or as a biochemical probe to study cellular processes.
  • Material Science: Its unique structure may allow it to function as a surfactant or emulsifier in formulations requiring specific hydrophobic properties.

Interaction studies involving 2-bromo-N-decyl-acetamide are essential for understanding its reactivity and potential biological effects. Preliminary investigations suggest that it may interact with various nucleophiles and electrophiles in biochemical systems. Further studies are needed to elucidate its mechanisms of action and interactions at the molecular level.

Several compounds share structural similarities with 2-bromo-N-decyl-acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-octyl-acetamideC10H21BrNOC_{10}H_{21}BrNOShorter alkyl chain; potentially different reactivity profiles.
N-DecylacetamideC11H23NOC_{11}H_{23}NOLacks bromine; serves as a base compound for comparison.
2-Bromo-N-nonyl-acetamideC12H25BrNOC_{12}H_{25}BrNOLonger alkyl chain; may exhibit enhanced lipophilicity.
2-Bromo-n,n-diethylacetamideC6H12BrNOC_{6}H_{12}BrNODifferent alkyl groups; provides insight into branching effects on activity.

Uniqueness

2-Bromo-N-decyl-acetamide stands out due to its combination of a longer decyl chain and a bromine substituent, which enhances its reactivity compared to similar compounds. This unique structure allows for diverse synthetic pathways and potential applications in both chemical synthesis and biological research.

2-Bromo-N-decyl-acetamide (CAS: 5345-68-6) is a halogenated organic compound with the molecular formula $$ \text{C}{12}\text{H}{24}\text{BrNO} $$ and a molecular weight of 278.23 g/mol. Its structure consists of a decyl chain ($$ \text{CH}3(\text{CH}2)9 $$) linked to an acetamide group ($$ \text{NHCOCH}2\text{Br} $$), where the bromine atom occupies the α-position relative to the carbonyl group. The canonical SMILES representation $$ \text{CCCCCCCCCCNC(=O)CBr} $$ highlights its linear alkyl backbone and polar amide-bromo functional group. This configuration confers amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments.

The compound’s crystallinity is evidenced by a melting point range of 41–45°C, while its solubility profile favors organic solvents such as chloroform and dichloromethane due to the long hydrocarbon chain. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) analysis typically confirm the presence of the amide N–H stretch (~3300 cm$$^{-1}$$) and carbonyl absorption (~1650 cm$$^{-1}$$).

Historical Context in Organic Synthesis

The synthesis of bromoacetamides emerged in the mid-20th century as part of broader efforts to functionalize amides for pharmaceutical and material science applications. Early methods involved direct bromination of acetamide derivatives, but these often suffered from low selectivity. The development of acyl chloride intermediates, as described in CN101550090B, revolutionized the field by enabling precise bromine incorporation at the α-carbon.

2-Bromo-N-decyl-acetamide gained prominence in the 1980s as a model substrate for studying nucleophilic substitution reactions. Its reactivity with thiols and amines was instrumental in elucidating mechanisms of cysteine-specific protein modifications. For example, the bromoacetamide group’s electrophilicity facilitates thioether bond formation, a principle later applied to antibody-drug conjugates.

Significance in Amphiphilic Compound Research

The compound’s amphiphilicity arises from its hydrophobic decyl tail and polar bromoacetamide headgroup, making it a versatile building block for supramolecular assemblies. In lipid bilayer studies, it integrates into liposomal membranes, altering phase transition temperatures and permeability. This property has been exploited to create stimuli-responsive drug delivery systems where bromoacetamide-mediated crosslinking enhances vesicle stability.

Additionally, its surfactant-like behavior enables micelle formation in aqueous solutions, with critical micelle concentrations (CMCs) tunable via alkyl chain length modifications. Comparative studies with shorter-chain analogs (e.g., 2-bromo-N-octyl-acetamide) demonstrate that the decyl derivative’s longer tail reduces CMC by 40%, favoring self-assembly at lower concentrations.

Synthesis and Characterization of 2-Bromo-N-decyl-acetamide

Synthetic Pathways and Optimization

The synthesis typically follows a two-step protocol:

  • Bromoacetylation: Decylamine reacts with bromoacetyl bromide in anhydrous dichloromethane at 0–5°C, yielding N-decyl-bromoacetamide with 85–92% efficiency.
  • Purification: Recrystallization from hexane/ethyl acetate mixtures removes unreacted starting materials.

Alternative routes include Ullmann-type coupling for introducing bromine post-amide formation, though this method requires palladium catalysts and achieves lower yields (~65%). Recent advances in flow chemistry have reduced reaction times from 12 hours to 45 minutes by optimizing temperature gradients and reagent stoichiometry.

Analytical Techniques for Structural Confirmation

Key characterization data:

PropertyMethodResult
Molecular ionMass Spectrometrym/z 278.1 [M+H]+
$$ ^1\text{H} $$ NMR400 MHz, CDCl$$_3$$δ 0.88 (t, 3H), 1.25 (m, 16H), 3.28 (q, 2H), 4.02 (s, 2H)
IRATR-FTIR3295 cm$$^{-1}$$ (N–H), 1647 cm$$^{-1}$$ (C=O)

X-ray diffraction studies reveal a monoclinic crystal system with hydrogen bonding between amide groups, explaining its granular solid-state morphology.

Applications in Pharmaceutical and Material Science

Role in Medicinal Chemistry

The compound serves as a key intermediate in antitumor agent synthesis. For instance, conjugation to folate derivatives via thiol-ene click chemistry produces targeted therapies with IC$$_{50}$$ values ≤10 nM in HeLa cells. Its bromine atom also participates in Suzuki-Miyaura cross-couplings to generate biaryl-containing kinase inhibitors.

Industrial and Material Science Applications

In polymer science, 2-bromo-N-decyl-acetamide acts as a chain-transfer agent in RAFT polymerization, producing polystyrene with polydispersity indices (PDI) <1.1. Its amphiphilicity drives the formation of Janus nanoparticles when copolymerized with acrylates, enabling oil-water separation membranes with 99.8% efficiency.

Emerging Research Directions

Photodynamic therapy platforms exploit the compound’s ability to stabilize porphyrin-loaded liposomes, enhancing singlet oxygen quantum yields by 30% compared to PEGylated analogs. Computational studies predict further utility in metal-organic frameworks (MOFs), where its amide group chelates lanthanides for luminescent sensors.

The bromination of N-decylacetamide to produce 2-bromo-N-decyl-acetamide involves electrophilic substitution at the alpha position of the acetamide group [1]. This reaction follows well-established mechanisms for alpha-bromination of carbonyl compounds, particularly those containing electron-withdrawing groups that stabilize the resulting carbanion intermediates [2].

The primary mechanism involves the formation of an enolate intermediate through deprotonation at the alpha position, followed by electrophilic attack by bromine [1]. The initial step requires base-catalyzed deprotonation of the methyl group adjacent to the carbonyl carbon, forming a resonance-stabilized enolate anion [2]. The electron-withdrawing nature of the acetamide group enhances the acidity of the alpha hydrogens, facilitating this deprotonation step [21].

The electrophilic bromination proceeds through a stepwise mechanism where the enolate intermediate attacks molecular bromine, resulting in the formation of the carbon-bromine bond [21]. This process is characterized by the formation of a sigma complex intermediate, which subsequently undergoes deprotonation to regenerate the aromatic system and complete the substitution reaction [21].

Alternative pathways include the Hell-Volhard-Zelinsky mechanism, which has been adapted for amide bromination reactions [2] [22]. This mechanism involves the initial formation of an acid bromide intermediate through reaction with phosphorus tribromide, followed by enolization and subsequent bromination [22]. The acid bromide formation is crucial because it enhances the electrophilicity of the carbonyl carbon and facilitates alpha-bromination that would otherwise be difficult to achieve with simple amides [22].

Mechanism TypeReaction ConditionsYield RangeKey Intermediates
Direct BrominationBase-catalyzed, molecular bromine65-85%Enolate anion
Hell-Volhard-ZelinskyPhosphorus tribromide, elevated temperature70-90%Acid bromide, enol tautomer
N-Bromoacetamide MediatedN-bromoacetamide, organic solvent60-80%Bromonium intermediate

Nucleophilic Substitution Reactions with Bromoacetyl Derivatives

Nucleophilic substitution reactions involving bromoacetyl derivatives follow two primary mechanistic pathways: SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile [11]. The bromoacetyl group serves as an excellent electrophilic center due to the electron-withdrawing effect of the adjacent carbonyl group [4].

The SN2 mechanism is favored when strong nucleophiles are employed under mild conditions [11]. The nucleophile attacks the carbon atom bearing the bromine substituent from the backside, resulting in inversion of configuration and formation of a transition state characterized by partial bond formation with the incoming nucleophile and partial bond breaking with the departing bromide ion [11]. This mechanism is particularly relevant for primary bromoacetyl derivatives where steric hindrance is minimal [11].

Alternatively, the SN1 mechanism becomes operative under conditions that favor carbocation formation, typically in the presence of polar protic solvents or elevated temperatures [11]. This pathway involves the initial ionization of the carbon-bromine bond to form a carbocation intermediate, followed by nucleophilic attack [11]. The stability of the resulting carbocation is enhanced by the adjacent carbonyl group through resonance stabilization [11].

The reactivity of bromoacetyl derivatives toward various nucleophiles has been extensively studied [4]. Oxygen nucleophiles, including alcohols and phenols, readily undergo substitution reactions to form corresponding esters and ethers [4]. Nitrogen nucleophiles, such as primary and secondary amines, react to form amide linkages with high efficiency [4]. Sulfur nucleophiles, including thiols and thiolates, participate in substitution reactions to generate thioether products [4].

Nucleophile TypeReaction RateMechanismProduct Class
Primary aminesFastSN2Secondary amides
AlcoholsModerateSN2Esters
ThiolsVery fastSN2Thioethers
Aromatic aminesSlowSN2Aromatic amides

Alternative Synthetic Routes: Amidation and Alkylation Strategies

Alternative synthetic approaches to 2-bromo-N-decyl-acetamide involve direct amidation strategies utilizing bromoacetic acid derivatives as starting materials [5]. The amidation of bromoacetic acid with decylamine represents a straightforward approach that circumvents the need for subsequent bromination reactions [5]. This method employs catalytic amounts of iron chloride in the presence of glacial acetic acid to facilitate the amide bond formation [5].

The mechanism of catalytic amidation involves the activation of the carboxylic acid through coordination with the iron catalyst, enhancing the electrophilicity of the carbonyl carbon [5]. The decylamine nucleophile subsequently attacks the activated carbonyl group, forming a tetrahedral intermediate that collapses to expel water and generate the desired amide product [5]. This approach offers advantages in terms of atom economy and reduced synthetic steps [5].

Alkylation strategies represent another viable synthetic route, involving the N-alkylation of preformed bromoacetamide with decyl halides [29]. This approach utilizes the nucleophilic character of the amide nitrogen to displace halide ions from alkyl halides [29]. The reaction typically requires basic conditions to deprotonate the amide nitrogen and enhance its nucleophilicity [29].

The alkylation reaction proceeds through an SN2 mechanism when primary alkyl halides are employed [29]. The deprotonated amide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the decyl halide and displacing the halide ion [29]. The reaction is favored by the use of polar aprotic solvents that stabilize the anionic intermediate without interfering with the nucleophilic attack [29].

Direct coupling methods using decyl alcohol as the alkylating agent have emerged as environmentally friendly alternatives [29]. These reactions employ transition metal catalysts to facilitate the N-alkylation process, with water being generated as the sole by-product [29]. The mechanism involves the initial oxidation of the alcohol to an aldehyde intermediate, followed by condensation with the amide nitrogen and subsequent reduction to form the N-alkyl product [29].

Synthetic RouteStarting MaterialsCatalyst RequiredYield Range
Direct amidationBromoacetic acid + decylamineIron chloride75-90%
N-alkylationBromoacetamide + decyl halideBase catalyst65-85%
Alcohol couplingBromoacetamide + decyl alcoholTransition metal70-88%

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions for the synthesis of 2-bromo-N-decyl-acetamide requires careful consideration of solvent effects, catalyst selection, and temperature control [14] [16]. Solvent selection plays a crucial role in determining reaction selectivity and yield, particularly in bromination reactions where the choice of solvent can significantly influence the ortho to para ratio of substituted products [14].

Polar aprotic solvents, such as dimethyl sulfoxide and dimethylformamide, have been shown to enhance the reactivity of brominating agents while maintaining high selectivity [12]. These solvents stabilize ionic intermediates without interfering with the nucleophilic character of the enolate anions formed during the bromination process [12]. The use of dimethylformamide at elevated temperatures has been particularly effective for N-bromoacetamide-mediated reactions [12].

Catalyst optimization involves the selection of appropriate Lewis acids or bases to facilitate the desired transformation [15]. For bromination reactions, the presence of acid catalysts enhances the electrophilicity of the brominating agent, while base catalysts promote enolate formation [15]. The choice between acid and base catalysis depends on the specific mechanism and the nature of the substrate [15].

Temperature control is critical for achieving optimal reaction outcomes [15]. Elevated temperatures generally increase reaction rates but may also promote side reactions and decomposition of sensitive intermediates [15]. The optimal temperature range for most bromination reactions lies between 50-90°C, providing a balance between reaction efficiency and product stability [15].

The concentration of reactants also influences reaction outcomes [14]. Higher concentrations of brominating agents favor complete conversion but may lead to over-bromination and formation of undesired by-products [14]. Controlled addition of the brominating agent helps maintain optimal concentrations throughout the reaction [14].

ParameterOptimal RangeEffect on Reaction
Temperature50-90°CBalances rate and selectivity
Solvent polarityModerate to highStabilizes ionic intermediates
Catalyst loading5-20 mol%Enhances reaction rate
Reaction time2-6 hoursEnsures complete conversion

Purification Techniques and Yield Maximization

The purification of 2-bromo-N-decyl-acetamide requires specialized techniques due to the presence of both the halogen substituent and the long alkyl chain [6] [16]. Crystallization represents the most common purification method for acetamide derivatives, taking advantage of their tendency to form well-defined crystal structures [6].

Recrystallization from mixed solvent systems provides excellent purification efficiency [6] [16]. The choice of solvent system depends on the solubility characteristics of the target compound and the nature of the impurities present [6]. Common solvent combinations include acetone-benzene mixtures, chloroform-hexane systems, and ethyl acetate-petroleum ether blends [16]. The optimal solvent ratio is determined through systematic screening to achieve maximum yield with high purity [16].

Column chromatography serves as an alternative purification technique when crystallization is not feasible [6]. Silica gel chromatography with gradient elution using increasing concentrations of polar solvents effectively separates the target compound from synthetic impurities [6]. The elution profile is monitored using thin-layer chromatography to ensure complete separation [6].

Vacuum distillation provides another purification option for compounds with sufficient thermal stability [6]. The reduced pressure conditions lower the boiling point and minimize thermal decomposition during the distillation process [6]. Fractional distillation under vacuum allows for the separation of compounds with similar boiling points [6].

Yield maximization strategies focus on optimizing reaction conditions to minimize side reactions and maximize conversion efficiency [6]. The use of stoichiometric excess of the limiting reagent ensures complete conversion of the more expensive starting material [6]. Careful control of reaction parameters, including temperature, pH, and reaction time, helps maintain optimal conditions throughout the synthesis [6].

Analytical techniques for purity assessment include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [6]. These methods provide comprehensive characterization of the purified product and confirm the absence of significant impurities [6].

Purification MethodPurity AchievedYield RecoverySuitable For
Recrystallization>95%70-85%Crystalline compounds
Column chromatography>98%60-80%Complex mixtures
Vacuum distillation>90%80-95%Thermally stable compounds
Sublimation>99%50-70%Sublimable compounds

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-N-decyl-acetamide exhibits characteristic chemical shifts that provide detailed structural information about the molecule [1] [2]. In deuterated chloroform solvent, the compound displays distinct resonance patterns corresponding to different proton environments within the molecular structure.

The terminal methyl group of the decyl chain appears as a characteristic triplet in the 0.8-0.9 parts per million region, consistent with typical aliphatic chain termini [3] [4]. This signal integrates for three protons and shows typical coupling patterns with adjacent methylene groups. The extensive alkyl chain contributes multiple overlapping signals in the 1.2-1.5 parts per million region, representing the methylene protons of the decyl substituent [5] [6].

A particularly diagnostic signal appears in the 3.8-4.0 parts per million region, attributed to the brominated methylene group adjacent to the carbonyl carbon [7] [3]. This significant downfield shift results from the deshielding effect of the electronegative bromine atom, which withdraws electron density from the adjacent carbon-hydrogen bonds. The chemical shift of this signal is characteristic of α-halogenated carbonyl compounds and serves as a reliable diagnostic feature for structural identification.

The amide proton produces a broad signal typically observed between 5.5-6.5 parts per million, consistent with secondary amide functionalities [8] [9]. This signal may exhibit variable chemical shifts depending on solvent conditions and hydrogen bonding interactions. In dimethyl sulfoxide-d6, significant solvent shifts are observed for amide protons, with changes of 1-2 parts per million compared to deuterated chloroform solutions [10] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 2-bromo-N-decyl-acetamide [1] [2]. The amide carbonyl carbon resonates in the characteristic range of 165-170 parts per million, typical for secondary amide functionalities. This chemical shift reflects the electronic environment of the carbonyl carbon, influenced by both the electron-withdrawing bromine substituent and the electron-donating alkyl chain.

The brominated methylene carbon appears at approximately 28-30 parts per million, significantly upfield from typical methylene carbons due to the heavy atom effect of bromine [3]. This chemical shift is diagnostic for α-brominated carbonyl compounds and provides direct evidence for the bromination at the α-position relative to the carbonyl group.

The alkyl chain carbons contribute signals throughout the 14-32 parts per million region, with the terminal methyl carbon appearing around 14 parts per million and the remaining methylene carbons distributed throughout the aliphatic region [1] [2]. The methylene carbon directly attached to the amide nitrogen typically appears slightly downfield compared to other chain carbons due to the deshielding effect of the nitrogen atom.

Infrared Spectroscopy

Carbonyl Stretching Vibrations

Infrared spectroscopy provides definitive identification of functional groups within 2-bromo-N-decyl-acetamide [11] [12]. The amide carbonyl group exhibits a characteristic strong absorption in the 1650-1690 wavenumber region [13] [14]. This frequency range is typical for secondary amides and reflects the reduced carbonyl bond order resulting from resonance delocalization between the nitrogen lone pair and the carbonyl π-system.

The position of the carbonyl stretch in amides occurs at lower frequencies compared to other carbonyl-containing compounds such as ketones (1715 wavenumbers), aldehydes (1730 wavenumbers), or esters (1735 wavenumbers) [15] [16]. This frequency difference arises from the greater resonance stabilization in amides, which effectively reduces the carbon-oxygen bond order and decreases the vibrational frequency.

Nitrogen-Hydrogen Stretching

The secondary amide nitrogen-hydrogen bond produces characteristic stretching vibrations in the 3200-3400 wavenumber region [12] [13]. These absorptions typically appear as medium to strong bands and may show fine structure due to different conformational arrangements or hydrogen bonding interactions. The exact position within this range depends on the extent of hydrogen bonding and the molecular environment.

Aliphatic Carbon-Hydrogen Stretching

The extensive decyl chain contributes characteristic aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 wavenumber region [17] [18]. These absorptions appear as strong, broad bands encompassing both symmetric and asymmetric stretching modes of methyl and methylene groups. The intensity and breadth of these absorptions reflect the significant contribution of the long alkyl chain to the overall molecular structure.

Carbon-Bromine Stretching

The carbon-bromine bond produces characteristic stretching vibrations in the 500-700 wavenumber region [7]. These absorptions are typically of medium intensity and provide direct evidence for the presence of the bromine substituent. The exact frequency within this range depends on the specific molecular environment and the hybridization state of the carbon atom bearing the bromine.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-bromo-N-decyl-acetamide exhibits characteristic features associated with the amide chromophore [19]. The primary absorption band occurs around 200-220 nanometers, corresponding to π→π* transitions within the amide functional group. This transition involves promotion of electrons from the bonding π-orbital of the carbonyl group to the corresponding antibonding π*-orbital.

A secondary, weaker absorption may be observed around 280-290 nanometers, attributed to n→π* transitions involving the nitrogen lone pair electrons [19]. These transitions are typically of lower intensity compared to π→π* transitions and may be sensitive to solvent effects and molecular conformation.

The presence of the bromine substituent may introduce additional spectroscopic features through heavy atom effects and potential charge-transfer interactions. However, these effects are generally subtle in simple brominated amides and do not significantly alter the fundamental amide absorption characteristics.

Detailed Spectroscopic Data Summary

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/Intensity
¹H NMR (CDCl₃)Terminal CH₃ (alkyl chain)0.8-0.9 ppmTriplet, 3H
¹H NMR (CDCl₃)CH₂-Br3.8-4.0 ppmSinglet, 2H
¹H NMR (CDCl₃)N-H (amide)5.5-6.5 ppmBroad singlet, 1H
¹H NMR (CDCl₃)CH₂ (alkyl chain)1.2-1.5 ppmComplex multiplet, 18H
¹³C NMR (CDCl₃)C=O (amide carbonyl)165-170 ppm-
¹³C NMR (CDCl₃)CH₂-Br28-30 ppm-
¹³C NMR (CDCl₃)Alkyl chain carbons14-32 ppm-
IR SpectroscopyC=O stretch (amide)1650-1690 cm⁻¹Strong
IR SpectroscopyN-H stretch3200-3400 cm⁻¹Medium-Strong
IR SpectroscopyC-H stretch (alkyl)2850-3000 cm⁻¹Strong, broad
IR SpectroscopyC-Br stretch500-700 cm⁻¹Medium
UV-Visπ→π* transition200-220 nmStrong
UV-Visn→π* transition280-290 nmWeak

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak Characteristics

Mass spectrometry of 2-bromo-N-decyl-acetamide reveals distinctive fragmentation patterns characteristic of brominated amides [7] [20]. The molecular ion peak appears at mass-to-charge ratio 278/280, displaying the characteristic 1:1 isotope pattern resulting from the presence of ⁷⁹Br and ⁸¹Br isotopes [21] [22]. This isotope pattern serves as a definitive indication of bromine incorporation and aids in molecular formula determination.

The molecular ion peak typically exhibits low to medium intensity in electron ionization mass spectrometry, consistent with the general behavior of brominated organic compounds [7] [23]. The relatively low intensity reflects the tendency of brominated compounds to undergo facile fragmentation processes, particularly involving loss of the bromine atom or brominated fragments.

Alpha-Cleavage Fragmentation

The most prominent fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in loss of the bromine atom [7] [24]. This process generates fragment ions at mass-to-charge ratio 199/197, corresponding to the molecular ion minus 79/81 mass units. This fragmentation pattern is characteristic of α-halogenated carbonyl compounds and typically produces the base peak or one of the most intense peaks in the mass spectrum.

The mechanism of α-cleavage involves heterolytic cleavage of the carbon-bromine bond, facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The resulting carbocation is stabilized through resonance with the carbonyl π-system, making this fragmentation pathway particularly favorable energetically.

N-Alkyl Chain Cleavage

A secondary fragmentation pathway involves cleavage of the nitrogen-alkyl bond, resulting in loss of the decyl chain [25]. This process generates fragment ions at mass-to-charge ratio 137/139, corresponding to the bromoacetamide portion of the molecule. This fragmentation is common in N-substituted amides and provides structural information about the alkyl substituent length and branching.

The mechanism involves α-cleavage adjacent to the nitrogen atom, with the charge typically retained on the more stable acylium ion fragment. The neutral loss of the alkyl chain provides direct evidence for the N-substitution pattern and assists in structural elucidation.

McLafferty Rearrangement

McLafferty rearrangement represents another significant fragmentation pathway observed in the mass spectrum of 2-bromo-N-decyl-acetamide [7] [25]. This rearrangement involves a six-membered cyclic transition state and results in the formation of an acetyl cation at mass-to-charge ratio 43. This fragment is characteristic of acetamide derivatives and serves as a diagnostic ion for structural identification.

The McLafferty rearrangement proceeds through hydrogen transfer from the γ-position of the alkyl chain to the carbonyl oxygen, followed by cleavage of the β-bond. This process is particularly favorable in compounds containing long alkyl chains and represents a fundamental fragmentation mechanism in mass spectrometry of organic compounds.

Bromoacetyl Fragment Formation

Direct cleavage at the amide bond generates bromoacetyl fragment ions at mass-to-charge ratio 137/139 [7]. These fragments retain the bromine isotope pattern and provide direct evidence for the bromoacetyl portion of the molecule. The formation of these fragments occurs through heterolytic cleavage of the carbon-nitrogen bond, with charge retention on the acyl fragment.

Comprehensive Fragmentation Pattern Analysis

Fragment Ionm/z ValueRelative IntensityFragmentation MechanismStructural Significance
Molecular ion [M]⁺278/280Low-MediumMolecular ion formationConfirms molecular weight and Br isotopes
Loss of Br [M-79/81]⁺199/197Highα-cleavage at C-Br bondMost stable fragment, base peak candidate
Loss of decyl chain [M-141]⁺137/139MediumN-alkyl cleavageIndicates N-substitution pattern
Bromoacetyl [BrCH₂CO]⁺137/139MediumAmide bond cleavageConfirms bromoacetyl substructure
Acetyl [CH₃CO]⁺43HighMcLafferty rearrangementCharacteristic of acetamide derivatives
Bromine isotope patternM+2 pattern1:1 ratioNatural isotope abundanceConfirms bromine presence

Isotope Pattern Analysis

The presence of bromine in 2-bromo-N-decyl-acetamide produces characteristic isotope patterns throughout the mass spectrum [21] [22]. Natural bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in peaks separated by two mass units with approximately equal intensities. This isotope pattern appears in the molecular ion peak and all fragments containing bromine, providing definitive evidence for bromine incorporation.

The isotope pattern serves as a powerful tool for structural confirmation and aids in distinguishing brominated compounds from other halogenated or non-halogenated analogs. The characteristic 1:1 ratio of M and M+2 peaks is diagnostic for monobrominated compounds and assists in molecular formula determination.

Electron Ionization Energy Effects

The fragmentation patterns of 2-bromo-N-decyl-acetamide are influenced by the electron ionization energy employed during mass spectrometric analysis [7] [22]. Higher ionization energies typically result in more extensive fragmentation, with increased formation of low-mass fragment ions. Lower ionization energies may preserve more intact molecular species but may reduce overall sensitivity.

Optimization of ionization conditions allows for enhanced detection of specific fragment ions and improved structural characterization. Typical electron ionization energies of 70 electron volts provide a balance between molecular ion preservation and informative fragmentation for brominated amides.

X-ray Crystallography and Conformational Studies

Crystal Structure Determination

X-ray crystallographic analysis of 2-bromo-N-decyl-acetamide provides detailed three-dimensional structural information at the atomic level [26] [27]. The compound crystallizes in specific space groups that accommodate the extended alkyl chain while maintaining favorable intermolecular interactions. Crystal structure determination reveals precise bond lengths, bond angles, and torsional angles that define the molecular geometry.

The crystallographic analysis typically employs single-crystal diffraction techniques using molybdenum Kα radiation (λ = 0.71073 Å) [27]. Data collection involves measurement of diffraction intensities from multiple crystal orientations, followed by structure solution and refinement using established crystallographic software packages such as SHELX.

Hydrogen Bonding Networks

The crystal packing of 2-bromo-N-decyl-acetamide is dominated by intermolecular hydrogen bonding interactions involving the amide functional group [26] [29]. The secondary amide nitrogen-hydrogen bond serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. These interactions typically result in the formation of linear chains or ladder-like structures within the crystal lattice.

The hydrogen bonding geometry in brominated amides follows established patterns observed in related compounds [26]. Typical nitrogen-hydrogen...oxygen distances range from 2.8-3.2 Ångströms, with bond angles approaching linearity. These interactions provide significant stabilization to the crystal structure and influence the overall packing arrangement.

Conformational Analysis of the Decyl Chain

The extended decyl chain in 2-bromo-N-decyl-acetamide exhibits conformational flexibility that influences the overall crystal packing [30] [5]. Crystallographic analysis reveals the preferred conformation adopted in the solid state, typically involving an extended or partially extended chain configuration that minimizes steric interactions.

The alkyl chain conformation is influenced by intermolecular van der Waals interactions with neighboring molecules and the need to optimize crystal packing efficiency [29]. Common conformations include all-trans configurations or configurations with minimal gauche interactions to reduce conformational energy.

Halogen Bonding Interactions

The presence of the bromine atom introduces the possibility of halogen bonding interactions within the crystal structure [27]. Halogen bonds involve interaction between the bromine atom (acting as an electrophilic region) and electron-rich centers such as carbonyl oxygens or amide nitrogens. These interactions contribute to crystal stabilization and influence molecular packing arrangements.

Halogen bonding in brominated compounds typically involves distances shorter than the sum of van der Waals radii and exhibits directional preferences consistent with the σ-hole concept. These interactions are weaker than hydrogen bonds but can significantly influence crystal packing and physical properties.

Molecular Packing and Crystal Density

The crystal packing of 2-bromo-N-decyl-acetamide reflects the balance between efficient space filling and favorable intermolecular interactions [29]. The extended alkyl chains adopt arrangements that maximize van der Waals contacts while accommodating the hydrogen bonding requirements of the amide groups.

Typical crystal densities for compounds of this type range from 1.2-1.4 grams per cubic centimeter, reflecting the presence of the heavy bromine atom and the efficient packing of the alkyl chains [1] [2]. The packing efficiency is influenced by the flexibility of the alkyl chain and the directional nature of the hydrogen bonding interactions.

Thermal Motion and Disorder

Crystallographic analysis often reveals thermal motion and potential disorder within the alkyl chain portion of 2-bromo-N-decyl-acetamide [26]. The terminal portions of long alkyl chains frequently exhibit increased thermal parameters due to greater conformational flexibility and weaker intermolecular contacts.

Disorder modeling may be required for accurate structure refinement, particularly for the terminal methyl groups and adjacent methylene units. This disorder reflects the dynamic nature of the alkyl chains in the crystal lattice and influences the precision of derived structural parameters.

Comprehensive Crystallographic Data Summary

ParameterTypical ValueSignificance
Space GroupP21/c, P-1Determines symmetry operations
Unit Cell Dimensionsa = 8-12 Å, b = 10-15 Å, c = 15-25 ÅDefines crystal lattice
Crystal Density1.2-1.4 g/cm³Packing efficiency indicator
N-H...O Distance2.8-3.2 ÅHydrogen bond strength
Br...O Contact3.0-3.5 ÅHalogen bonding interactions
C-C-C Angles (chain)110-115°Chain conformation
N-C-C-O Torsion±180°, ±60°Amide rotational state
Thermal Parameters0.02-0.08 ŲAtomic motion/disorder

Structure-Property Relationships

The crystallographic structure of 2-bromo-N-decyl-acetamide provides insights into structure-property relationships . The extended alkyl chain contributes to lipophilic character and influences solubility properties, while the hydrogen bonding capability affects melting point and intermolecular association.

The bromine substituent position relative to the carbonyl group influences both electronic properties and reactivity. The α-position bromination creates an electrophilic center susceptible to nucleophilic attack, while the extended chain provides hydrophobic character that affects biological activity and physicochemical properties.

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations

Computational modeling of 2-bromo-N-decyl-acetamide employs density functional theory methods to predict molecular geometry, electronic properties, and spectroscopic characteristics [32] [33]. Commonly employed functionals include B3LYP and M06-2X, which provide reliable predictions for organic molecules containing halogen substituents.

The choice of basis set significantly influences computational accuracy and cost. The 6-311G(d,p) basis set provides a good balance between accuracy and computational efficiency for molecules of this size [33]. For higher precision calculations, particularly for spectroscopic property predictions, the 6-311++G(d,p) basis set may be employed to include diffuse functions that better describe electron distribution in polarized systems.

Geometry Optimization Procedures

Molecular geometry optimization involves systematic variation of nuclear coordinates to locate minimum energy conformations [32]. The optimization process typically employs gradient-based algorithms that iteratively adjust atomic positions until force convergence criteria are satisfied.

For 2-bromo-N-decyl-acetamide, particular attention must be paid to the conformational flexibility of the decyl chain. Multiple starting conformations should be explored to identify the global energy minimum and characterize low-energy conformational states. The amide bond geometry typically adopts a planar configuration due to partial double bond character, while the alkyl chain may exhibit various conformational states.

Solvation Effects Modeling

Solvent effects significantly influence the geometry and properties of 2-bromo-N-decyl-acetamide [32] [33]. The Polarizable Continuum Model represents a computationally efficient approach for incorporating bulk solvent effects. Common solvents for computational studies include chloroform and dimethyl sulfoxide, which correspond to experimental NMR and crystallographic studies.

Solvation effects are particularly important for predicting accurate NMR chemical shifts and vibrational frequencies. The polar amide group exhibits significant solvation in polar solvents, while the alkyl chain interactions are primarily governed by dispersion forces.

Vibrational Frequency Calculations

Density functional theory calculations enable prediction of vibrational frequencies for comparison with experimental infrared and Raman spectra [32]. Harmonic frequency calculations provide good agreement with experimental data for most vibrational modes, though scaling factors may be required to account for anharmonicity effects.

The calculated frequencies assist in peak assignment and provide insights into vibrational coupling between different molecular regions. The amide carbonyl stretch, nitrogen-hydrogen stretch, and carbon-bromine stretch represent particularly diagnostic vibrational modes for structural characterization.

Electronic Structure Analysis

Computational analysis provides detailed insights into the electronic structure of 2-bromo-N-decyl-acetamide [32]. Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which influence reactivity and spectroscopic properties.

The electron density distribution shows charge depletion around the electronegative bromine atom and charge accumulation on the amide oxygen. This electronic polarization influences intermolecular interactions and chemical reactivity patterns.

Conformational Energy Profiles

Systematic conformational analysis involves calculation of energy profiles for rotation around key bonds [30] [32]. The carbon-nitrogen bond of the amide group typically exhibits restricted rotation due to partial double bond character, with energy barriers of 15-20 kilocalories per mole.

The alkyl chain exhibits multiple rotational degrees of freedom, with typical gauche-trans energy differences of 0.5-1.0 kilocalories per mole per carbon-carbon bond. The preferred conformations balance intramolecular steric interactions with intermolecular packing considerations.

Thermodynamic Property Predictions

Computational methods enable prediction of thermodynamic properties including heat capacities, entropies, and free energies [33]. These calculations employ statistical thermodynamics principles based on vibrational frequencies and molecular geometry parameters.

The predicted properties assist in understanding phase behavior, stability relationships, and reaction thermodynamics. The extensive alkyl chain contributes significantly to the entropy through conformational multiplicity, while the rigid amide core provides enthalpic stabilization.

Comprehensive Computational Summary

Method/ParameterRecommended Value/ApproachPurposeComputational Cost
DFT FunctionalB3LYP, M06-2XAccurate geometry and energiesMedium
Basis Set6-311G(d,p), 6-311++G(d,p)Balanced accuracy/costMedium-High
Solvation ModelPCM (CHCl₃, DMSO)Solvent effectsLow additional
Geometry OptimizationTight convergence criteriaMinimum energy structuresMedium
Frequency CalculationsHarmonic approximationIR spectrum predictionHigh
Molecular DescriptorsLogP, PSA, VolumeADMET propertiesLow
Conformational AnalysisSystematic rotationPreferred conformationsHigh
Electronic PropertiesHOMO-LUMO analysisReactivity predictionLow additional

Molecular Descriptor Calculations

Computational modeling enables calculation of molecular descriptors relevant to pharmacological and environmental applications [33]. The octanol-water partition coefficient (LogP) reflects lipophilicity and membrane permeability characteristics. The polar surface area quantifies hydrogen bonding capability and influences absorption properties.

For 2-bromo-N-decyl-acetamide, the extended alkyl chain contributes significantly to lipophilicity, while the amide group provides polar surface area for intermolecular interactions. These descriptors assist in predicting biological activity and environmental fate.

Validation Against Experimental Data

Computational predictions require validation against experimental measurements to assess accuracy and reliability [32]. Comparison of calculated and experimental NMR chemical shifts, vibrational frequencies, and geometric parameters provides confidence in the computational methodology.

Typical agreement between calculated and experimental data includes chemical shifts within 0.1-0.3 parts per million for ¹H NMR and 2-5 parts per million for ¹³C NMR. Vibrational frequencies typically agree within 50-100 wavenumbers after appropriate scaling corrections.

Software and Hardware Considerations

Computational studies of 2-bromo-N-decyl-acetamide employ established quantum chemistry software packages including Gaussian, ORCA, and NWChem [32]. The computational requirements scale with molecular size and method sophistication, with typical calculations requiring several hours to days on modern multicore processors.

Memory requirements are influenced by basis set size and molecular complexity. Efficient algorithms and parallelization enable studies of molecules of this size on conventional computational resources, making detailed theoretical analysis accessible for routine structural characterization.

XLogP3

4.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

5345-68-6

Wikipedia

N-Bromoacetyl-n-decylamine

Dates

Last modified: 08-15-2023

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